
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide, or PPD-EA, is a small molecule inhibitor of the protein kinase C (PKC) family of enzymes. It was first synthesized in 1995 by Dr. Toshio Sakamoto and colleagues, and has since been studied extensively for its potential biological applications. PPD-EA has been shown to inhibit PKC activity both in vitro and in vivo, and has been used in a wide range of scientific research applications.
科学研究应用
PPD-EA has been used in a wide range of scientific research applications, including studies of cell signaling pathways, cellular responses to stress, and the regulation of gene expression. It has also been used to study the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide in tumorigenesis and the development of drug resistance in cancer cells. Additionally, PPD-EA has been used to investigate the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide in the regulation of cell cycle progression, cell death, and inflammation.
作用机制
PPD-EA is a small molecule inhibitor of the protein kinase C (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide) family of enzymes. It binds to the ATP-binding pocket of the enzyme and prevents the binding of ATP, thus inhibiting the activity of the enzyme. This inhibition of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity can lead to a variety of cellular effects, depending on the cell type and the specific 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoform that is targeted.
Biochemical and Physiological Effects
PPD-EA has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of several different 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoforms, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideα, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideβ, and 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideε. This inhibition of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity can lead to a variety of cellular effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of cell migration. Additionally, PPD-EA has been shown to have anti-inflammatory and anti-tumorigenic effects in vivo, and to be able to modulate the expression of certain genes.
实验室实验的优点和局限性
PPD-EA has several advantages as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity in laboratory experiments. It is a small molecule, which makes it easy to administer and has a low toxicity profile. Additionally, it is highly specific for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoforms, and can be used to selectively target specific isoforms. However, it also has several limitations. For example, it is relatively expensive, and its effects are relatively short-lived. Additionally, it is not suitable for long-term experiments, as it is rapidly metabolized by the body.
未来方向
Given the potential of PPD-EA as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity, there are several potential future directions for research. For example, further research could be done to investigate the potential of PPD-EA as an anti-cancer drug, as well as its potential to modulate the expression of certain genes. Additionally, further research could be done to investigate the potential of PPD-EA to modulate the activity of other enzymes, and its potential to be used as a tool for studying other cellular processes. Finally, further research could be done to investigate the potential of PPD-EA to be used as a tool for drug discovery and development.
合成方法
PPD-EA is synthesized by a two-step process. The first step is the preparation of the starting material, 6-oxo-4-phenyl-1,6-dihydropyrimidine, which is prepared by a reaction between benzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The second step is the reaction of the starting material with 2-phenylethylamine in the presence of sodium ethoxide, which produces the desired product, PPD-EA.
属性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-12-11-16-7-3-1-4-8-16)14-23-15-22-18(13-20(23)25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLBWSQZHGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenethylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

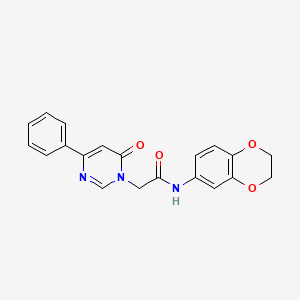
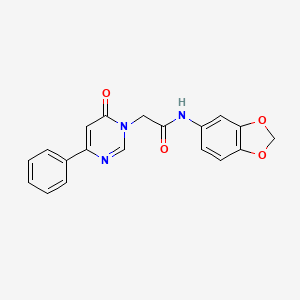
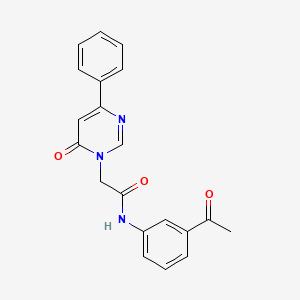
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
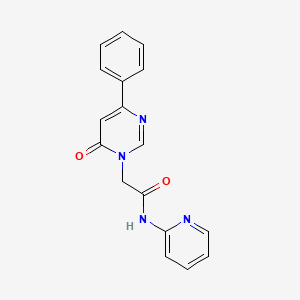
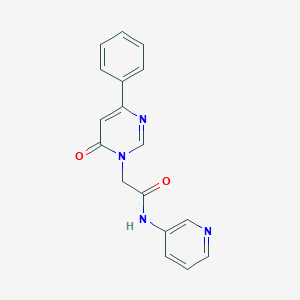
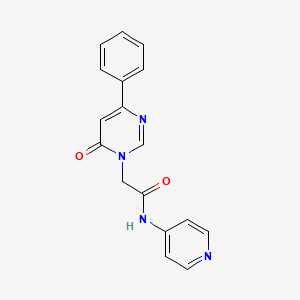
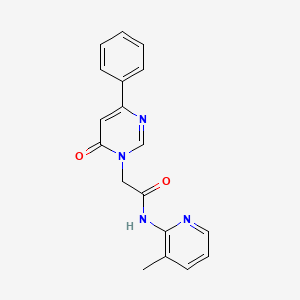
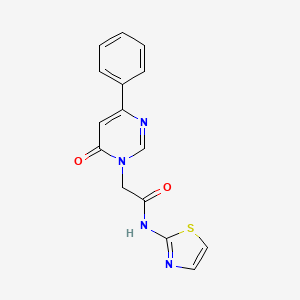
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
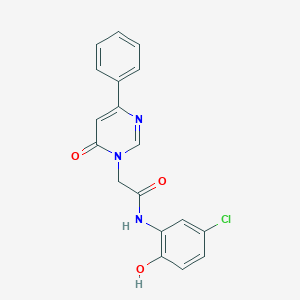
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6541440.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)